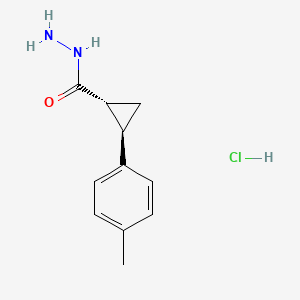

(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride is a compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including biochemistry, pharmacology, and physiology. In

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Cyclopropane derivatives, including those similar to "(1R,2R)-2-(4-Methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride," have been extensively studied for their potential biological activities. For instance, Boztaş et al. (2019) reported the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety. Their research highlighted the effectiveness of these derivatives as inhibitors for the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are crucial targets in the treatment of diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Properties and Reactions

The chemical properties and reactions of cyclopropane derivatives have been a subject of interest for researchers aiming to explore their potential in various applications. Moss et al. (2004) studied the rearrangements and fragmentation of cyclopropylmethoxychlorocarbene and cyclobutoxychlorocarbene, shedding light on the complex behaviors of cyclopropane derivatives under different conditions (Moss et al., 2004). Similarly, Taniguchi et al. (2019) focused on the synthesis and stereostructure-activity relationship of novel pyrethroids possessing two asymmetric centers on a cyclopropane ring, revealing the significance of stereochemistry in enhancing insecticidal activity (Taniguchi et al., 2019).

Stereoselective Synthesis and Applications

The stereoselective synthesis of cyclopropane derivatives has been pivotal in developing compounds with specific biological activities. Kovalenko (2013) explored the substitution reactions of β-halogen atoms in cyclopropane derivatives, leading to products with high diastereomeric and enantiomeric purity, which are essential for specific pharmacological applications (Kovalenko, 2013).

Propriétés

IUPAC Name |

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12;/h2-5,9-10H,6,12H2,1H3,(H,13,14);1H/t9-,10+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXQBLIWYKCQPM-BAUSSPIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)

![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)

![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)